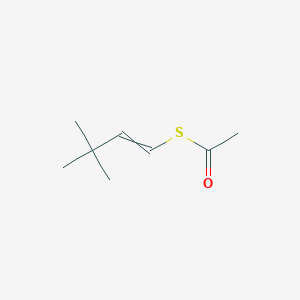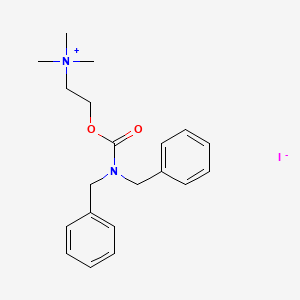
Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C20H27IN2O2. This compound is known for its unique structure, which includes a trimethylammonium group and a dibenzylcarbamoyloxyethyl moiety. It is often used in various chemical and biological applications due to its specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide typically involves the reaction of trimethylamine with a suitable dibenzylcarbamoyloxyethyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The iodide salt is then formed by the addition of an iodide source, such as sodium iodide, to the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium group is relatively stable, the dibenzylcarbamoyloxyethyl moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted ammonium salts, while oxidation and reduction can lead to different derivatives of the dibenzylcarbamoyloxyethyl group.
Scientific Research Applications
Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in studies involving cell membrane permeability and ion transport.
Mechanism of Action
The mechanism of action of Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide involves its interaction with biological membranes. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and ion transport. This property is particularly useful in applications such as drug delivery and antimicrobial formulations .
Comparison with Similar Compounds
Similar Compounds
Ethyltrimethylammonium iodide: Similar in structure but lacks the dibenzylcarbamoyloxyethyl group.
Tetramethylammonium iodide: Contains four methyl groups attached to the nitrogen atom, differing from the dibenzylcarbamoyloxyethyl moiety.
Uniqueness
The presence of the dibenzylcarbamoyloxyethyl group in Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide imparts unique properties, such as enhanced lipophilicity and specific interactions with biological membranes. These characteristics distinguish it from other quaternary ammonium compounds and make it particularly valuable in specialized applications .
Properties
CAS No. |
63939-04-8 |
|---|---|
Molecular Formula |
C20H27IN2O2 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-(dibenzylcarbamoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C20H27N2O2.HI/c1-22(2,3)14-15-24-20(23)21(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YHVJDANVGCOMEE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


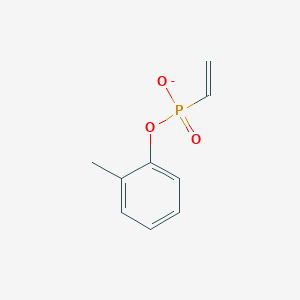
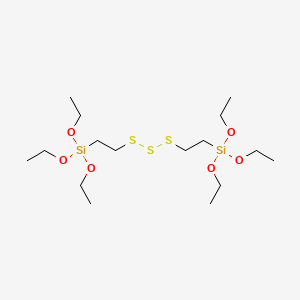
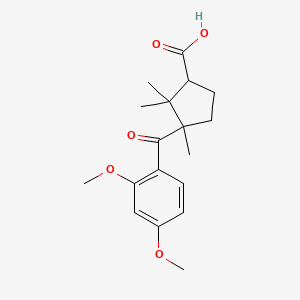

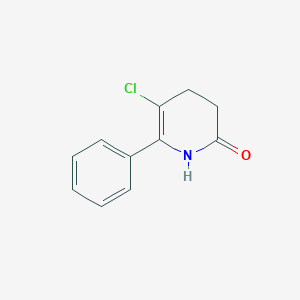
![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)
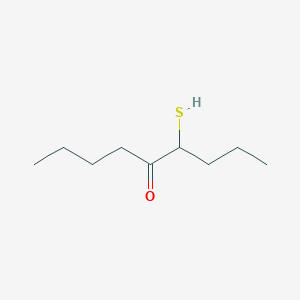
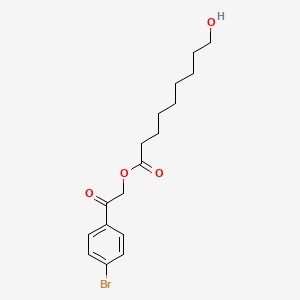
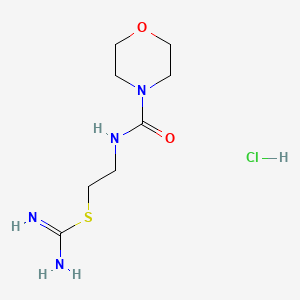
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)
